3-(Morpholinomethyl)cyclobutanone
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Overview
Description
3-(Morpholinomethyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a morpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)cyclobutanone typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Morpholinomethyl)cyclobutanone has several applications in scientific research:
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)cyclobutanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler analog without the morpholinomethyl group.
Morpholinomethyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
3-(Morpholinomethyl)cyclobutanone is unique due to the combination of the cyclobutanone ring and the morpholinomethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can lead to unique reactivity patterns compared to other similar compounds .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)cyclobutan-1-one |
InChI |
InChI=1S/C9H15NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8H,1-7H2 |
InChI Key |
CKFVOQBWEMSOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2CC(=O)C2 |
Origin of Product |
United States |
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